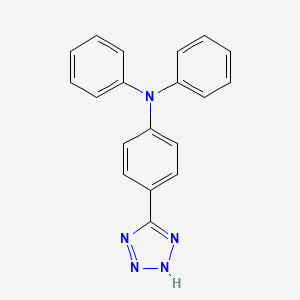
(1E)-N-Methyl-N-phenyl-N'-(prop-2-en-1-yl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide is an organic compound that belongs to the class of imidamides These compounds are characterized by the presence of an imidamide functional group, which consists of a nitrogen atom double-bonded to a carbon atom, with the nitrogen atom also bonded to another nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide typically involves the reaction of N-methyl-N-phenylamine with prop-2-en-1-yl ethanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imidamide bond. The reaction conditions, including temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the quality and consistency of the final product. Common industrial practices include the use of automated reactors, stringent quality control measures, and environmentally friendly processes to minimize waste and reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceutical compounds or as an active ingredient in drug formulations.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which (1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-phenylacetamide: Similar in structure but lacks the prop-2-en-1-yl group.
N-Phenyl-N’-(prop-2-en-1-yl)ethanimidamide: Similar but lacks the N-methyl group.
N-Methyl-N’-(prop-2-en-1-yl)ethanimidamide: Similar but lacks the phenyl group.
Uniqueness
(1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide is unique due to the presence of both the N-methyl and N-phenyl groups, as well as the prop-2-en-1-yl group. This combination of functional groups can confer distinct chemical and biological properties, making the compound valuable for specific applications.
Propiedades
Número CAS |
113676-45-2 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
N-methyl-N-phenyl-N'-prop-2-enylethanimidamide |
InChI |
InChI=1S/C12H16N2/c1-4-10-13-11(2)14(3)12-8-6-5-7-9-12/h4-9H,1,10H2,2-3H3 |
Clave InChI |
SAILVHBZOWGVGG-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCC=C)N(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


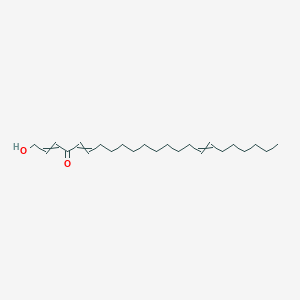
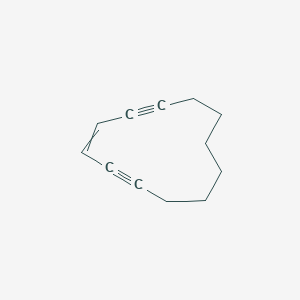

![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
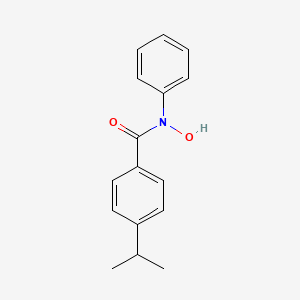
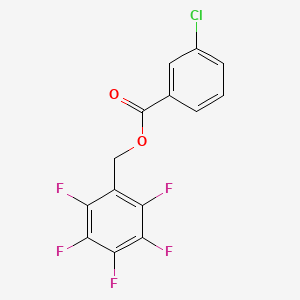
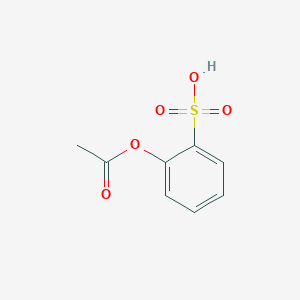
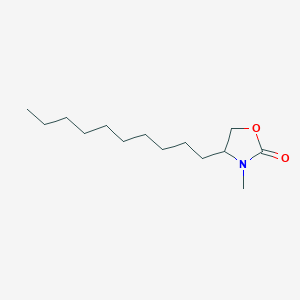
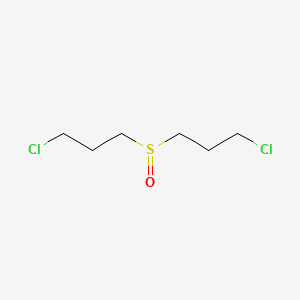

![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
![3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14292565.png)
